molecular formula C22H20FN3O4S B3591659 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B3591659
M. Wt: 441.5 g/mol
InChI Key: IKISTPWQNTURSS-UHFFFAOYSA-N
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Description

4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a benzyl group, a fluorophenyl sulfonyl group, and a glycyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like boronic acids or halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, such as N-(4-fluorophenyl)benzamide and N-benzyl-4-fluorobenzamide .

Uniqueness

What sets 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl sulfonyl group, in particular, can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S/c23-18-8-12-20(13-9-18)31(29,30)26(14-16-4-2-1-3-5-16)15-21(27)25-19-10-6-17(7-11-19)22(24)28/h1-13H,14-15H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKISTPWQNTURSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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